molecular formula C25H29N3O2S B4566056 (5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4566056
M. Wt: 435.6 g/mol
InChI Key: OZMXXCMPOFYXHH-PTGBLXJZSA-N
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Description

The compound (5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a butoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

(5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with 2-aminothiazole to form an intermediate Schiff base. This intermediate is then reacted with 4-(4-methylphenyl)piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents such as tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-ethoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-propoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5E)-5-(4-butoxybenzylidene)-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one lies in its specific structural features, such as the butoxybenzylidene group, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-3-4-17-30-22-11-7-20(8-12-22)18-23-24(29)26-25(31-23)28-15-13-27(14-16-28)21-9-5-19(2)6-10-21/h5-12,18H,3-4,13-17H2,1-2H3/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMXXCMPOFYXHH-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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